N-(1-amino-1,2-diphenylethyl)methanesulfonamide
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Overview
Description
N-(1-amino-1,2-diphenylethyl)methanesulfonamide: is an organic compound with the molecular formula C15H18N2O2S It is known for its unique structural features, which include an amino group attached to a diphenylethyl moiety and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-amino-1,2-diphenylethyl)methanesulfonamide typically involves the reaction of 1,2-diphenylethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(1-amino-1,2-diphenylethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1-amino-1,2-diphenylethyl)methanesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its unique structural features.
Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and potential therapeutic uses, including as an inhibitor of specific enzymes or as a drug candidate for certain diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-(1-amino-1,2-diphenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the diphenylethyl moiety provides hydrophobic interactions. The methanesulfonamide group can participate in various chemical interactions, contributing to the compound’s overall activity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(1-amino-1,2-diphenylethyl)acetamide
- N-(1-amino-1,2-diphenylethyl)benzamide
- N-(1-amino-1,2-diphenylethyl)carbamate
Comparison: N-(1-amino-1,2-diphenylethyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties compared to other similar compounds. The methanesulfonamide group enhances the compound’s solubility and reactivity, making it more versatile in various chemical reactions and applications. Additionally, the structural features of this compound provide unique interactions with molecular targets, distinguishing it from other related compounds.
Properties
IUPAC Name |
N-(1-amino-1,2-diphenylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,17H,12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOGQBNLPAVMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CC=CC=C1)(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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